molecular formula C24H35NO4 B14948097 2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one

2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B14948097
M. Wt: 401.5 g/mol
InChI Key: MQPMOBBMAHVLOX-ZKDXKUNRSA-N
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Description

2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a butanoyl group, and a diethoxyphenyl ethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Butanoyl Group: The butanoyl group can be introduced via Friedel-Crafts acylation using butanoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Diethoxyphenyl Ethylamino Group: This step involves the nucleophilic substitution reaction where the diethoxyphenyl ethylamine reacts with the cyclohexene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by forming a stable complex, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one: This compound has a similar structure but with different substituents on the phenyl ring.

    (5S)-2-butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one: This compound has a phenyl group instead of a dimethyl group on the cyclohexene ring.

Uniqueness

The uniqueness of 2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one lies in its specific combination of functional groups and its potential for diverse chemical reactivity and applications in various fields.

Properties

Molecular Formula

C24H35NO4

Molecular Weight

401.5 g/mol

IUPAC Name

(2E)-3-[2-(3,4-diethoxyphenyl)ethylimino]-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C24H35NO4/c1-6-9-19(26)23-18(15-24(4,5)16-20(23)27)25-13-12-17-10-11-21(28-7-2)22(14-17)29-8-3/h10-11,14,26H,6-9,12-13,15-16H2,1-5H3/b23-19+,25-18?

InChI Key

MQPMOBBMAHVLOX-ZKDXKUNRSA-N

Isomeric SMILES

CCC/C(=C\1/C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)(C)C)/O

Canonical SMILES

CCCC(=C1C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)(C)C)O

Origin of Product

United States

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